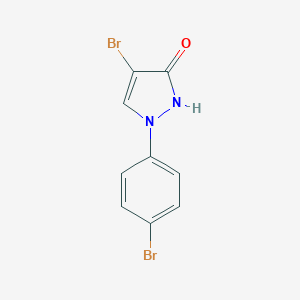
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 2-naphthylamine and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug development. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been demonstrated to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been demonstrated to modulate the activity of certain neurotransmitters, suggesting a potential role in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide in lab experiments is its potency and specificity. The compound has been shown to have a high affinity for certain enzymes and proteins, making it a useful tool for studying their activity. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in vitro and in vivo, further studies are needed to fully understand its toxicity profile.
Zukünftige Richtungen
There are several future directions for research on 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to evaluate the toxicity profile of the compound and its potential for clinical use.
Synthesemethoden
There are several methods for synthesizing 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide, but the most common method is through the reaction of 2-naphthylamine with 3,4,5-trimethoxybenzyl chloride and methanol in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound, which is then purified using column chromatography.
Eigenschaften
Produktname |
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide |
|---|---|
Molekularformel |
C22H23NO5 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-25-18-11-14(12-19(26-2)21(18)28-4)13-23-22(24)17-10-9-15-7-5-6-8-16(15)20(17)27-3/h5-12H,13H2,1-4H3,(H,23,24) |
InChI-Schlüssel |
SMIOSAJGPADETG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![5-bromo-N-[2-(2-isopropylphenoxy)ethyl]nicotinamide](/img/structure/B299767.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)

![Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate](/img/structure/B299781.png)
